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molecular formula C16H23N3O4 B8685733 tert-Butyl 4-(4-nitrophenyl)-1,4-diazepane-1-carboxylate

tert-Butyl 4-(4-nitrophenyl)-1,4-diazepane-1-carboxylate

Cat. No. B8685733
M. Wt: 321.37 g/mol
InChI Key: YIBVRMAZPOYAJV-UHFFFAOYSA-N
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Patent
US08211884B2

Procedure details

4-(4-Nitro-phenyl)-[1,4]diazepane-1-carboxylic acid tert-butyl ester (3.6 g) was diluted with ethanol (50 mL) and 10% Pd/C (400 mg) was added. The mixture was placed on a Parr shaker for hydrogenation at 50 psi for 3 hr The mixture was filtered and the solvent was removed to afford 4-(4-amino-phenyl)-[1,4]diazepane-1-carboxylic acid tert-butyl ester (3.2 g, 99% yield) as amorphous purple semi-solid. ES-MS for C16H25N3O2 calcd. (m/e) 291, observed 292 (M+H).
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
400 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:14][CH2:13][CH2:12][N:11]([C:15]2[CH:20]=[CH:19][C:18]([N+:21]([O-])=O)=[CH:17][CH:16]=2)[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2]>C(O)C.[Pd]>[C:1]([O:5][C:6]([N:8]1[CH2:14][CH2:13][CH2:12][N:11]([C:15]2[CH:20]=[CH:19][C:18]([NH2:21])=[CH:17][CH:16]=2)[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
Quantity
3.6 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCN(CCC1)C1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
400 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCN(CCC1)C1=CC=C(C=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 3.2 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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